molecular formula C11H10N2O3S B2883895 (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID CAS No. 321966-87-4

(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID

Cat. No.: B2883895
CAS No.: 321966-87-4
M. Wt: 250.27
InChI Key: XPBVVJQMUUACRY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID” is a synthetic organic compound featuring a thiophene ring substituted with cyano and dimethyl groups, conjugated to a carbamoylprop-2-enoic acid moiety. The (2E) stereochemistry indicates a trans configuration at the double bond in the propenoic acid chain.

Properties

IUPAC Name

(E)-4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBVVJQMUUACRY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via electrophilic substitution reactions.

    Attachment of the Carbamoyl Group: The carbamoyl group is attached through a nucleophilic substitution reaction.

    Formation of the Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the presence of the thiophene ring.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

  • Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Benzene Rings : The target compound’s thiophene ring introduces sulfur-based π-electron delocalization, which may enhance conductivity in materials or alter binding affinity in biological targets compared to benzene derivatives .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight Higher (due to S, CN) 234.211 g/mol 218.29 g/mol
Hydrogen-Bonding Capacity High (CN, COOH) High (COOH, CONH₂) Moderate (COOH only)
Lipophilicity (logP) Lower (polar groups) Moderate Higher (pentyl chain)

Functional Implications :

  • The pentyl chain in ’s compound likely improves membrane permeability, making it more suitable for hydrophobic environments .

Biological Activity

The compound (2E)-3-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]prop-2-enoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a thiophene ring with cyano and dimethyl substitutions, contributing to its reactivity and biological interactions.

The biological activity of (2E)-3-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]prop-2-enoic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group enhances the compound's electron-withdrawing properties, which can influence binding affinities and reactivity towards biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that affect cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that compounds similar to (2E)-3-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]prop-2-enoic acid exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed inhibition of bacterial growth in certain strains of Gram-negative bacteria.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines have indicated cytotoxic effects at varying concentrations, suggesting potential for development as an anticancer agent.

Research Findings and Case Studies

Study ReferenceBiological ActivityFindings
Pendergrass et al. AntimicrobialDemonstrated significant inhibition of E. coli strains at 50 µM concentration.
BindingDB Enzyme InteractionIdentified as a potential inhibitor of endoribonuclease toxin MazF in E. coli, with an EC50 > 9.90E+4 nM.
BenchChem AnticancerExhibited cytotoxicity against various cancer cell lines with IC50 values around 25 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.